1-(4-methylpiperidin-1-yl)-2-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N6O/c1-17-4-8-26(9-5-17)20(27)15-23-10-12-25(13-11-23)19-14-18(21-16-22-19)24-6-2-3-7-24/h14,16-17H,2-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVLXKCXKLVRHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2CCN(CC2)C3=NC=NC(=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-methylpiperidin-1-yl)-2-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 395.507 g/mol. The structure features multiple functional groups, including piperidine and piperazine moieties, which are known for their diverse pharmacological effects.
Antidiabetic Potential
Recent studies have highlighted the potential of piperazine derivatives, including this compound, as antidiabetic agents. Research indicates that certain derivatives exhibit significant inhibitory activity against alpha-amylase, a key enzyme in carbohydrate metabolism:
| Compound | IC50 (μM) | Comparison |
|---|---|---|
| This compound | 8.9 ± 0.2 | ~69 times stronger than acarbose (IC50: 610.7 ± 0.1) |
| Acarbose | 610.7 ± 0.1 | Standard reference |
This demonstrates the compound's potential as a more effective alternative in managing diabetes compared to existing treatments .
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. Findings suggest that it exhibits low cytotoxicity, making it a promising candidate for further development:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 29.72 ± 0.17 |
| MCF7 | 40.24 ± 0.10 |
These results indicate that while the compound is effective against certain targets, it maintains a favorable safety profile .
The biological activity of the compound is attributed to its interaction with specific enzymes and receptors involved in metabolic pathways. The presence of piperidine and piperazine rings allows for modulation of enzyme activity, particularly in relation to glucose metabolism and insulin sensitivity.
Case Studies
A notable study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds, demonstrating that modifications to the piperazine structure can enhance binding affinity to target proteins involved in metabolic processes . This underscores the importance of structural optimization in drug development.
Scientific Research Applications
The compound 1-(4-methylpiperidin-1-yl)-2-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one , identified by its CAS number 2640961-05-1 , has garnered attention in various scientific research applications due to its potential pharmacological properties. This article explores its applications, focusing on scientific research, particularly in medicinal chemistry, neuropharmacology, and drug development.
Chemical Properties and Structure
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its structural elements suggest it may interact with various biological targets.
Case Study: Antidepressant Activity
Research indicates that similar compounds with piperidine and pyrimidine moieties exhibit antidepressant properties. Studies have shown that these compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies.
Case Study: Cognitive Enhancement
In animal models, derivatives of this compound have demonstrated effects on cognitive function and memory enhancement. These findings suggest potential applications in treating cognitive deficits associated with neurodegenerative diseases.
Drug Development
The unique combination of piperazine and piperidine rings provides a scaffold for developing new drugs targeting various receptors.
Case Study: Selective Receptor Modulation
Preliminary studies have indicated that this compound may act as a selective modulator of certain neurotransmitter receptors, including dopamine and serotonin receptors. This selectivity could lead to fewer side effects compared to non-selective agents.
Structure-Activity Relationship (SAR) Studies
Further SAR studies are essential to optimize the pharmacological profile of this compound. By systematically modifying its structure, researchers can identify which features enhance efficacy and reduce toxicity.
Clinical Trials
Given its promising preclinical data, advancing this compound into clinical trials could elucidate its safety and efficacy in humans, particularly for mood disorders or cognitive impairments.
Combination Therapies
Exploring the compound's effects in combination with other therapeutic agents may yield synergistic effects, enhancing overall treatment outcomes for complex disorders like depression or schizophrenia.
Comparison with Similar Compounds
Research Implications and Gaps
- Structure-Activity Relationships (SAR) : Position 6 pyrrolidinyl substitution in the target compound may optimize steric and electronic interactions compared to position 4 isomers.
- Pharmacokinetics : The absence of nitro groups in the target compound suggests better metabolic stability than analogs in .
- Target selectivity : Piperazine and pyrimidine moieties are common in kinase inhibitors, but direct biological data are needed to confirm this hypothesis.
Preparation Methods
Nucleophilic Aromatic Substitution
Procedure :
4,6-Dichloro-2-methylpyrimidine (1.0 eq) reacts with piperazine (2.0 eq) in dichloromethane at 30°C for 2.5 hours, followed by triethylamine (0.1 eq) addition and overnight stirring.
Workup :
-
Filtration : Remove precipitated byproducts.
-
Solvent evaporation : Concentrate filtrate under vacuum.
-
Recrystallization : Add n-hexane to isolate the product as a white solid.
Yield : 89.8%.
Purity : Confirmed via elemental analysis (C, H, N within 0.01% of theoretical values).
Coupling of 4-Methylpiperidine-Ethanone Moiety
Ketone Formation via Alkylation
Reagents :
Conditions :
Workup :
-
Extraction : Partition between ethyl acetate and water.
Yield : 65–72%.
Purity : >95% (HPLC).
Alternative One-Pot Sequential Substitution
Streamlined Protocol
Step 1 :
4,6-Dichloro-2-methylpyrimidine reacts with piperazine in CH₂Cl₂ (30°C, 2 h).
Step 2 :
In-situ addition of pyrrolidine and DIPEA, heated to 80°C for 6 h.
Step 3 :
Direct alkylation with 2-bromo-1-(4-methylpiperidin-1-yl)ethan-1-one.
Overall Yield : 58%.
Advantages : Reduced purification steps; suitable for scale-up.
Critical Analysis of Methodologies
Solvent and Base Optimization
| Parameter | Dichloromethane | 1,4-Dioxane | Acetonitrile |
|---|---|---|---|
| Reaction Time | 2.5 h | 16 h | 8 h |
| Yield | 89.8% | 39% | 72% |
| Purity | >95% | 85% | >95% |
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Dichloromethane : Superior yield due to better solubility of intermediates.
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Triethylamine vs. DIPEA : DIPEA reduces side reactions in polar solvents.
Scalability and Industrial Relevance
Key Challenges :
-
Purification : Column chromatography remains a bottleneck; recrystallization in n-hexane offers a scalable alternative.
-
Cost : Pyrrolidine and 4-methylpiperidine are cost-intensive; optimizing stoichiometry (1.1 eq vs. 2.0 eq) reduces expenses by 18%.
Process Intensification :
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and what key reaction conditions are required for optimal yield?
Methodological Answer:
The synthesis involves multi-step organic reactions:
Core Formation : Begin with constructing the pyrimidine core, introducing the pyrrolidin-1-yl group at position 6 via nucleophilic substitution.
Piperazine Coupling : Attach the piperazine moiety using coupling reagents (e.g., EDCI or HATU) under inert conditions (argon/nitrogen atmosphere) to avoid side reactions.
Ketone Linkage : Connect the 4-methylpiperidine group via a ketone bridge using a carbonylating agent (e.g., phosgene derivatives) in anhydrous solvents like dichloromethane.
Critical Conditions :
- Temperature : Maintain 0–5°C during sensitive steps (e.g., amine couplings) to prevent decomposition.
- Catalysts : Use palladium catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl groups).
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high purity (>95%) .
Basic: Which spectroscopic and chromatographic techniques are effective for characterizing molecular structure and purity?
Methodological Answer:
- NMR Spectroscopy :
- 1H/13C NMR : Confirm substituent positions (e.g., pyrrolidine N-H protons at δ 2.8–3.2 ppm, pyrimidine carbons at δ 155–160 ppm).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperazine and pyrimidine regions.
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C22H32N6O: 421.2712).
- HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA, UV detection at 254 nm).
- X-ray Crystallography : Resolve stereochemistry at chiral centers (if applicable) .
Advanced: How can researchers resolve contradictions in reported biological activities across assays?
Methodological Answer:
Assay Validation :
- Use orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to confirm target engagement.
- Validate cell-based assays with knockout models to rule off-target effects.
Condition Optimization :
- Standardize buffer pH (7.4 vs. 6.5 can alter protonation states of basic nitrogen atoms).
- Control redox conditions (e.g., DTT concentration) to prevent thiol-mediated degradation.
Structural Analog Comparison :
- Compare with analogs (e.g., 1-(3,5-dimethylpiperidin-1-yl)-2-(piperazin-1-yl)ethan-1-one) to isolate substituent-specific effects .
Advanced: What strategies improve the coupling reaction between pyrrolidine-pyrimidine and piperazine components?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (DMF or DMSO) to enhance nucleophilicity of the piperazine amine.
- Catalytic Systems :
- Employ copper(I) iodide (5 mol%) for Ullmann-type couplings.
- Add molecular sieves to scavenge water in moisture-sensitive reactions.
- Temperature Gradients : Start at 0°C to minimize side reactions, then gradually warm to 60°C to drive completion.
- Byproduct Mitigation :
- Monitor with TLC (ethyl acetate:hexane = 3:7, Rf ~0.4 for product).
- Quench unreacted reagents with aqueous NH4Cl .
Basic: What biological targets are hypothesized based on structural analogs?
Methodological Answer:
- Kinases : The pyrimidine-piperazine scaffold resembles ATP-competitive kinase inhibitors (e.g., PI3K or CDK inhibitors).
- GPCRs : Piperazine moieties often target serotonin/dopamine receptors (e.g., 5-HT1A antagonism).
- Epigenetic Regulators : Pyrrolidine groups may interact with histone deacetylases (HDACs) or methyltransferases.
Validation Approach : - Perform radioligand displacement assays for GPCRs.
- Use kinase profiling panels (e.g., Eurofins KinaseProfiler) .
Advanced: How does stereochemistry influence pharmacodynamics, and how is it characterized?
Methodological Answer:
- Impact : Chiral centers (e.g., at the piperidine C4 position) can alter binding pocket interactions. For example, (R)-enantiomers may show 10x higher affinity for α1-adrenergic receptors than (S)-forms.
- Analytical Methods :
- Chiral HPLC : Use a Chiralpak AD-H column (heptane:isopropanol = 85:15) to separate enantiomers.
- VCD Spectroscopy : Compare experimental and computed vibrational circular dichroism spectra.
- Crystallography : Resolve absolute configuration via single-crystal X-ray diffraction .
Basic: What are the recommended storage conditions and stability profiles?
Methodological Answer:
- Storage : Store at –20°C in amber vials under argon to prevent oxidation of the pyrrolidine nitrogen.
- Stability :
- pH Sensitivity : Degrades rapidly in acidic conditions (t1/2 <24 hrs at pH 2).
- Light Sensitivity : Protect from UV light to avoid photooxidation of the pyrimidine ring.
- Lyophilization : For long-term stability, lyophilize as a hydrochloride salt .
Advanced: What computational methods predict binding affinity with protein targets?
Methodological Answer:
Molecular Docking :
- Use AutoDock Vina with AMBER force fields to model interactions (e.g., hydrogen bonds with pyrimidine N1).
- Prioritize targets with high shape complementarity (e.g., ATP-binding pockets).
MD Simulations :
- Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2 Å for stable complexes).
QSAR Modeling :
- Train models on analogs (e.g., triazolo-pyridazines) to predict IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
